molecular formula C26H40N4O7 B156919 Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester CAS No. 135788-75-9

Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester

Cat. No. B156919
M. Wt: 520.6 g/mol
InChI Key: WVEMASHKNDJIMG-LNLFQRSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester (Z-Ile-Ala-isoBu-isoBuOMe) is a synthetic compound that is widely used in scientific research. It is a derivative of the natural amino acid isoleucine and has been synthesized to study its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Z-Ile-Ala-isoBu-isoBuOMe is not well understood. However, it is believed that the compound acts as a substrate for proteases, which cleave the peptide bond between the amino acids. The cleavage of the peptide bond results in the release of the C-terminal amino acid and the formation of a peptide fragment.

Biochemical And Physiological Effects

Z-Ile-Ala-isoBu-isoBuOMe has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of chymotrypsin and trypsin in vitro. The compound has also been shown to be stable in the presence of proteases. Furthermore, Z-Ile-Ala-isoBu-isoBuOMe has been used in the development of peptidomimetics and drug design.

Advantages And Limitations For Lab Experiments

Z-Ile-Ala-isoBu-isoBuOMe has several advantages for lab experiments. It is stable in the presence of proteases and has been shown to be an effective substrate for studying protease activity. Furthermore, the compound is easy to synthesize using SPPS methodology. However, Z-Ile-Ala-isoBu-isoBuOMe has several limitations. It is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

There are several future directions for the study of Z-Ile-Ala-isoBu-isoBuOMe. One direction is the development of new protease inhibitors based on the structure of Z-Ile-Ala-isoBu-isoBuOMe. Another direction is the study of the stability of Z-Ile-Ala-isoBu-isoBuOMe in different environments. Furthermore, the compound could be used in the development of new peptidomimetics and drug design. Finally, the study of the biochemical and physiological effects of Z-Ile-Ala-isoBu-isoBuOMe could lead to a better understanding of protein folding and stability.

Synthesis Methods

Z-Ile-Ala-isoBu-isoBuOMe is synthesized using solid-phase peptide synthesis (SPPS) methodology. SPPS is a widely used technique for the preparation of peptides and small proteins. The synthesis of Z-Ile-Ala-isoBu-isoBuOMe involves coupling of the protected amino acids using a coupling reagent such as HBTU or HATU. The peptide is then deprotected and cleaved from the resin using TFA or other cleavage reagents.

Scientific Research Applications

Z-Ile-Ala-isoBu-isoBuOMe is used in various scientific research applications. It is commonly used as a substrate for studying the activity of proteases such as chymotrypsin and trypsin. The compound is also used in the development of peptidomimetics and drug design. Furthermore, Z-Ile-Ala-isoBu-isoBuOMe is used in the study of protein folding and stability.

properties

CAS RN

135788-75-9

Product Name

Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester

Molecular Formula

C26H40N4O7

Molecular Weight

520.6 g/mol

IUPAC Name

methyl 2-methyl-2-[[2-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate

InChI

InChI=1S/C26H40N4O7/c1-9-16(2)19(28-24(35)37-15-18-13-11-10-12-14-18)21(32)27-17(3)20(31)29-25(4,5)22(33)30-26(6,7)23(34)36-8/h10-14,16-17,19H,9,15H2,1-8H3,(H,27,32)(H,28,35)(H,29,31)(H,30,33)/t16-,17-,19-/m0/s1

InChI Key

WVEMASHKNDJIMG-LNLFQRSKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Other CAS RN

135788-75-9

sequence

IAXX

synonyms

enzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester
Z-Ile-Ala-Aib-OMe

Origin of Product

United States

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